

Analysis of N-(3-Methylphenyl)anthranilic Acid by Infrared (IR) Spectroscopy

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Compound of Interest

Compound Name: **N-(3-Methylphenyl)anthranilic acid**

Cat. No.: **B108422**

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Executive Summary

This technical guide provides a comprehensive analysis of **N-(3-Methylphenyl)anthranilic acid** using Fourier Transform Infrared (FTIR) spectroscopy. **N-(3-Methylphenyl)anthranilic acid**, a key structure in the fenamate class of pharmaceuticals, possesses distinct functional groups—a secondary aromatic amine, a carboxylic acid, and substituted aromatic rings—that yield a characteristic infrared spectrum. This document serves as a resource for researchers, analytical scientists, and drug development professionals, detailing the theoretical underpinnings, experimental protocols, and in-depth spectral interpretation for this molecule. By elucidating the correlation between molecular structure and vibrational modes, this guide establishes a framework for using IR spectroscopy in identity confirmation, quality control, and stability testing of **N-(3-Methylphenyl)anthranilic acid** and related compounds.

Introduction: The Role of IR Spectroscopy in Pharmaceutical Analysis

N-(3-Methylphenyl)anthranilic acid is a derivative of N-phenylanthranilic acid, the core scaffold for several non-steroidal anti-inflammatory drugs (NSAIDs). The precise arrangement of its functional groups dictates its chemical behavior and therapeutic efficacy. In pharmaceutical development and manufacturing, unambiguous identification and purity assessment are critical quality attributes mandated by regulatory bodies.

Infrared (IR) spectroscopy is a powerful, rapid, and non-destructive analytical technique perfectly suited for this purpose.^[1] The fundamental principle of IR spectroscopy lies in the interaction of infrared radiation with a molecule, causing vibrations of its chemical bonds.^[2] Since each functional group has a unique set of vibrational frequencies (stretching, bending), the resulting IR spectrum serves as a distinct molecular "fingerprint."^{[1][3]} This guide will deconstruct the IR spectrum of **N-(3-Methylphenyl)anthranilic acid**, providing the scientific rationale for peak assignments and a robust protocol for obtaining high-quality, reproducible data.

Molecular Structure and Predicted Vibrational Modes

To interpret the IR spectrum, one must first understand the molecule's structure and the expected vibrations from its constituent parts.

Caption: Molecular structure of **N-(3-Methylphenyl)anthranilic acid**.

The key functional groups contributing to the IR spectrum are:

- Carboxylic Acid (-COOH): This group gives rise to some of the most prominent peaks. The O-H stretching vibration is typically very broad and strong due to extensive intermolecular hydrogen bonding, which forms dimers.^{[4][5]} The carbonyl (C=O) stretch is also very strong and sharp.^[6]
- Secondary Aromatic Amine (-NH-): This group is characterized by a single N-H stretching vibration.^[7] Its position and intensity are sensitive to hydrogen bonding.^[8] The C-N stretching vibration also provides a key signal.^[9]
- Aromatic Rings: The molecule contains two substituted benzene rings. These produce characteristic C-H stretching absorptions just above 3000 cm^{-1} and a series of C=C in-ring stretching vibrations between $1600\text{-}1450\text{ cm}^{-1}$.^{[10][11]} Furthermore, the C-H out-of-plane (oop) bending vibrations in the $900\text{-}675\text{ cm}^{-1}$ region are highly diagnostic of the substitution pattern (1,2-disubstituted and 1,3-disubstituted).^[12]
- Methyl Group (-CH₃): The methyl group attached to the phenyl ring will show characteristic aliphatic C-H stretching and bending vibrations.

Experimental Protocol: Acquiring the FTIR Spectrum

Obtaining a high-quality spectrum requires proper sample preparation and instrument configuration. For a solid powder like **N-(3-Methylphenyl)anthranilic acid**, Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet methods are standard.[13][14]

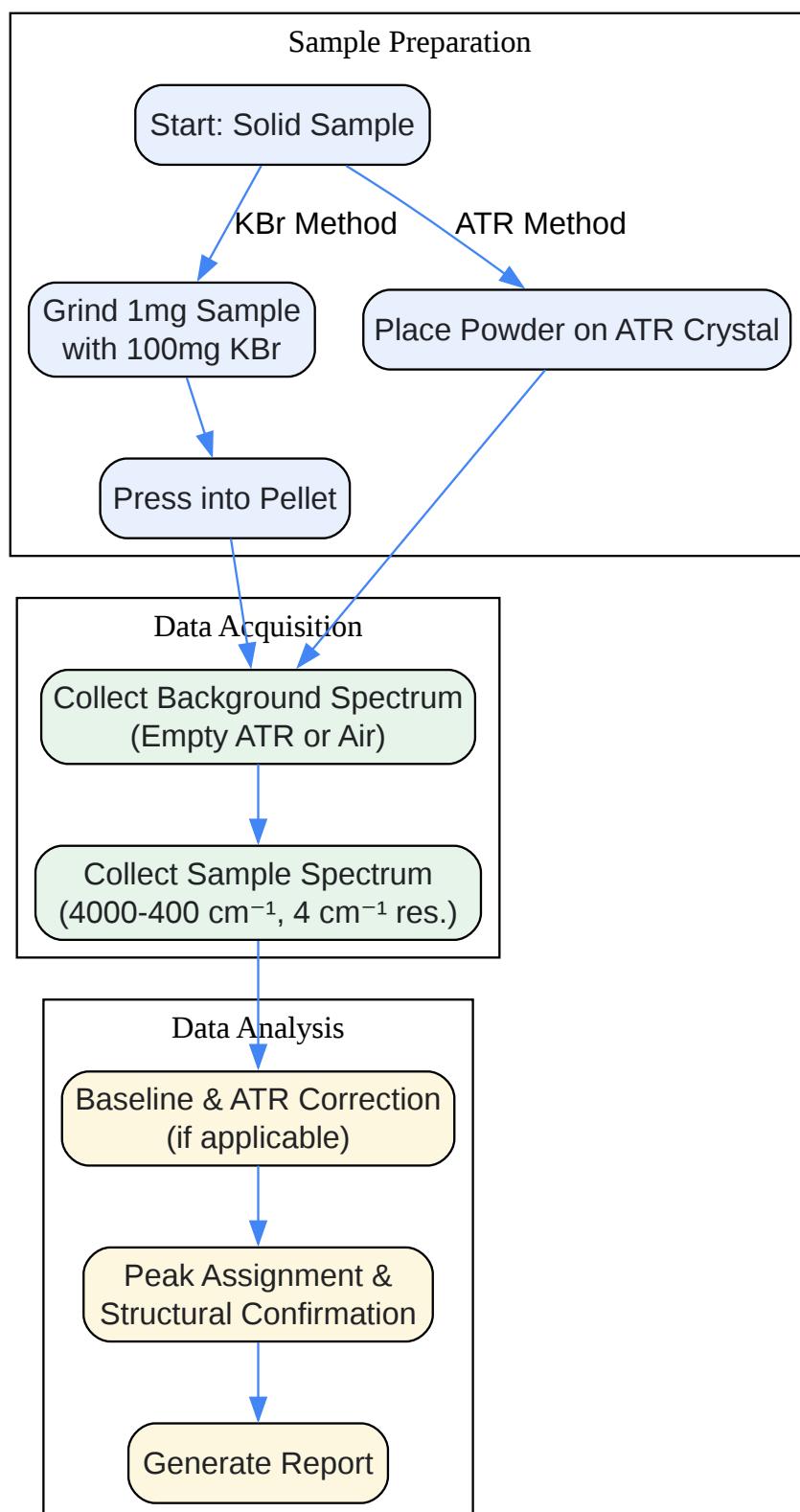
ATR is the most common and rapid technique, requiring minimal sample preparation.[14]

- Step 1: Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Run a background spectrum of the empty, clean crystal.
- Step 2: Sample Application: Place a small amount of the **N-(3-Methylphenyl)anthranilic acid** powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Step 3: Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure. This ensures good contact between the sample and the crystal, which is critical for a strong signal.
- Step 4: Data Acquisition: Collect the sample spectrum. Typical parameters are a spectral range of 4000-400 cm^{-1} , a resolution of 4 cm^{-1} , and an accumulation of 16-32 scans to improve the signal-to-noise ratio.

This traditional transmission method can provide very high-quality spectra, though it is more labor-intensive.[15]

- Step 1: Sample Preparation: Weigh approximately 1-2 mg of the sample and 100-200 mg of dry, IR-grade KBr powder.[13]
- Step 2: Grinding: Gently grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained. This minimizes scattering of the IR radiation. [15]
- Step 3: Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (approx. 8-10 tons) using a hydraulic press to form a transparent or translucent disc.

- Step 4: Data Acquisition: Place the KBr pellet into the spectrometer's sample holder. Run a background spectrum with an empty holder, then collect the sample spectrum using similar acquisition parameters as the ATR method.

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Caption: Experimental workflow for FTIR analysis.

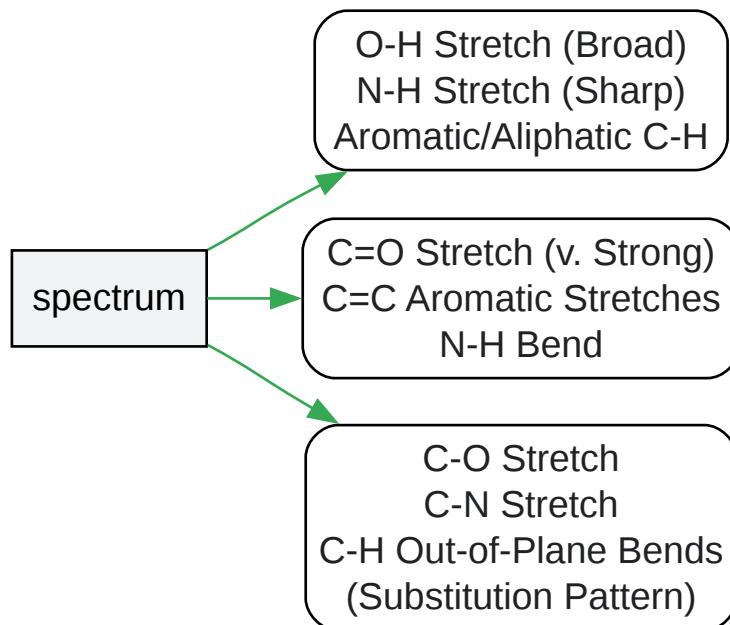
Spectral Interpretation and Data Analysis

The IR spectrum of **N-(3-Methylphenyl)anthranilic acid** is a composite of absorptions from its various functional groups. The following table summarizes the expected key absorption bands, synthesized from established spectroscopic principles and data on analogous N-aryl anthranilic acids.[\[16\]](#)[\[17\]](#)

Wavenumber (cm ⁻¹)	Intensity	Peak Shape	Vibrational Mode & Assignment
~3350 - 3300	Medium	Sharp	N-H Stretch (Secondary Aromatic Amine) [9] [18]
~3300 - 2500	Strong	Very Broad	O-H Stretch (Carboxylic Acid, H-bonded dimer) [4] [6] [19]
~3050 - 3010	Medium-Weak	Sharp	C-H Stretch (Aromatic) [10]
~2960 - 2850	Medium-Weak	Sharp	C-H Stretch (Methyl group, aliphatic)
~1695 - 1675	Very Strong	Sharp	C=O Stretch (Carboxylic Acid, conjugated) [5] [6] [16] [17]
~1610 - 1580	Strong-Medium	Sharp	C=C Stretch (Aromatic Ring) & N-H Bend [7] [10]
~1520 - 1500	Strong-Medium	Sharp	C=C Stretch (Aromatic Ring)
~1450 - 1400	Medium	Sharp	O-H Bend (in-plane) coupled with C-H Bend [4]
~1330 - 1250	Strong	Sharp	C-N Stretch (Aromatic Amine) [7]
~1300 - 1200	Strong	Sharp	C-O Stretch (Carboxylic Acid) [4]
~950 - 910	Medium	Broad	O-H Bend (out-of-plane) [4]

~800 - 675	Strong	Sharp	C-H Bend (Aromatic, out-of-plane)
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- The 3400-2500 cm^{-1} Region (O-H, N-H, C-H Stretches): This region is often complex. The most dominant feature is the extremely broad absorption from the hydrogen-bonded O-H of the carboxylic acid, typically centered around 3000 cm^{-1} .^{[4][19]} Superimposed on this broad peak, one can often discern the sharper, less intense aromatic C-H stretches just above 3000 cm^{-1} and the aliphatic C-H stretches from the methyl group just below 3000 cm^{-1} .^[10] A distinct, moderately sharp peak for the secondary amine N-H stretch should appear around 3300-3350 cm^{-1} , separate from the main O-H band.^[18] The presence of both the very broad O-H and the sharper N-H is a key diagnostic feature.
- The 1700-1500 cm^{-1} Region (Carbonyl and Double Bonds): This region is dominated by a very strong, sharp peak corresponding to the C=O stretch of the carboxylic acid, expected around 1690 cm^{-1} .^{[16][17]} Its position below 1700 cm^{-1} is a direct result of two effects: conjugation with the aromatic ring and dimerization via hydrogen bonding, both of which weaken the C=O double bond character and lower its vibrational frequency.^{[5][19]} In this region, several sharp bands between 1610-1500 cm^{-1} arise from the C=C stretching vibrations within the two aromatic rings. The N-H bending (scissoring) vibration may also appear here, often overlapping with one of the C=C peaks.^[7]
- The Fingerprint Region (< 1500 cm^{-1}): This region contains a multitude of complex absorptions that are unique to the molecule's overall structure.
 - C-N and C-O Stretching: Strong bands corresponding to the aromatic C-N stretch (around 1330-1250 cm^{-1}) and the C-O stretch of the carboxylic acid (around 1300-1200 cm^{-1}) are expected here.^{[4][7]}
 - Aromatic C-H Out-of-Plane (oop) Bending: The substitution patterns of the two rings give rise to strong, sharp bands. The 1,2-disubstituted (ortho) ring typically shows a strong band around 750 cm^{-1} , while the 1,3-disubstituted (meta) ring often produces bands near 780 cm^{-1} and 690 cm^{-1} .^[12] These specific bands are powerful confirmation of the compound's isomeric structure.



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Caption: Logical map of IR spectrum regions to molecular vibrations.

Applications in Pharmaceutical Development

The detailed IR analysis of **N-(3-Methylphenyl)anthranilic acid** is not merely an academic exercise; it is a cornerstone of pharmaceutical quality control.[20][21]

- **Identity Confirmation:** By comparing the acquired spectrum of a sample to that of a certified reference standard, one can unequivocally confirm its identity. The high congruence required in the fingerprint region ensures structural and isomeric correctness.
- **Purity Assessment:** The presence of unexpected peaks can indicate impurities, such as residual starting materials, solvents, or degradation products. For example, the absence of a primary amine N-H splitting pattern (~ 3400 and $\sim 3300 \text{ cm}^{-1}$) helps confirm that the starting anthranilic acid has been fully converted.[7]
- **Polymorphism and Salt Form Screening:** Different crystalline forms (polymorphs) or salt forms of a drug can have distinct IR spectra, particularly in the fingerprint region. FTIR is a primary tool for identifying and controlling the desired solid-state form, which is critical for bioavailability and stability.

- Stability Studies: Degradation of the molecule, such as hydrolysis of the amine or decarboxylation, would lead to predictable changes in the IR spectrum (e.g., disappearance of the N-H peak or changes in the carbonyl region). FTIR is used in stability programs to monitor the integrity of the active pharmaceutical ingredient (API) over time.

Conclusion

Infrared spectroscopy provides a rich dataset for the structural characterization of **N-(3-Methylphenyl)anthranilic acid**. A systematic analysis of the spectrum, grounded in the principles of molecular vibrations, allows for the confident assignment of all major absorption bands to their corresponding functional groups. The characteristic broad O-H stretch, the sharp N-H stretch, the strong conjugated C=O absorption, and the diagnostic C-H bending bands in the fingerprint region collectively create a unique spectral signature. This makes FTIR an indispensable tool for identity, purity, and stability analysis in the research, development, and quality control of this important pharmaceutical compound.

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